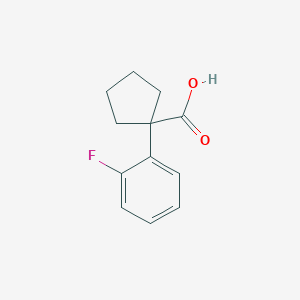

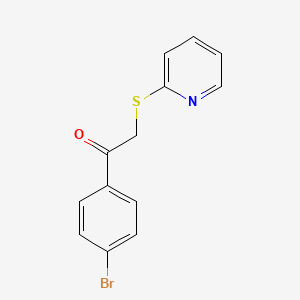

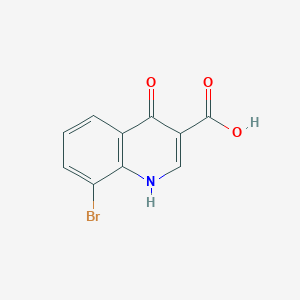

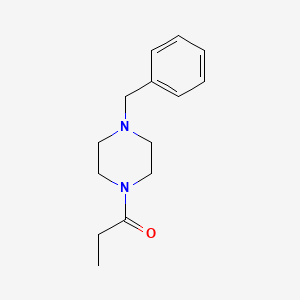

1-(4-Bromophenyl)-2-(pyridin-2-ylthio)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related bromophenyl and pyridin-yl derivatives often involves multiple steps, including halogen exchange, nucleophilic substitution, and the use of catalysts to achieve high yields. For instance, the synthesis of 1-(6-Bromo-pyridin-3-yl)-ethanone was achieved through magnesium halide exchange and nucleophilic substitution, highlighting the straightforward and mild conditions typically employed in such syntheses (Jin, 2015).

Molecular Structure Analysis

Molecular structure and vibrational frequencies of similar compounds have been investigated using various computational methods, such as Gaussian09 software package, and experimental methods like X-ray diffraction. Studies provide insights into the optimized molecular structure, vibrational assignments, and geometrical parameters, which are crucial for understanding the stability and reactivity of the molecule (Mary et al., 2015).

Chemical Reactions and Properties

Research on derivatives of bromophenyl and pyridin-yl compounds includes the exploration of their reactivity in forming new bonds and rings, highlighting the versatility of these compounds in organic synthesis. For example, the formation of dimers through hydrogen bonding and the ability to form centrosymmetric structures through weak interactions, such as C-H...Br, are notable characteristics (Balderson et al., 2007).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystalline structure play a significant role in the application of these compounds. The analysis of crystal structures and Hirshfeld surface analysis of closely related compounds reveal insights into the packing patterns and intermolecular interactions that influence these physical properties (González-Montiel et al., 2015).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and the potential for various chemical transformations, are key aspects of these compounds. Studies involving NBO, HOMO-LUMO, and MEP analysis contribute to a deeper understanding of the electronic structure and potential chemical behavior of these molecules (Mary et al., 2015).

Applications De Recherche Scientifique

Hydrogen Bonding and Crystal Structures

1-(4-Bromophenyl)-2-(pyridin-2-ylthio)ethanone and its analogues are characterized by intricate hydrogen-bonding patterns and molecular interactions. Studies like those by Balderson et al. (2007) have detailed the formation of six-membered hydrogen-bonded rings and centrosymmetric dimers in these compounds. The compounds also display interactions like weak C-H...Br, Br...O, C-H...π, and C-H...O, which contribute significantly to their crystal structures (Balderson et al., 2007).

Synthesis of Enamides and Other Derivatives

The compound plays a role in the synthesis of various organic derivatives. Tang et al. (2014) discuss the synthesis of N-acetyl enamides by reductive acetylation of oximes, using 1-(4-Bromophenyl)ethanone as a starting material. This process is significant for developing acyclic N-acetyl α-arylenamides (Tang et al., 2014).

Heterocyclic Compound Synthesis

The synthesis of heterocyclic compounds is another significant application. For example, Attaby et al. (2006) used derivatives of 1-(4-Bromophenyl)ethanone for synthesizing various heterocyclic compounds with potential antiviral activity. These syntheses involve complex reactions with other organic compounds to yield new, potentially bioactive structures (Attaby et al., 2006).

Corrosion Inhibition

Compounds like 1-(4-(2-hydroxybenzylideneamino)phenyl)ethanone have been evaluated for their efficiency as corrosion inhibitors. Hegazy et al. (2012) investigated the inhibition efficiency of such compounds for carbon steel in hydrochloric acid, finding significant inhibition capabilities, which are influenced by their chemical structures (Hegazy et al., 2012).

Synthesis of Copolymers

The compound is also used in the synthesis of copolymers with specific optical properties. Studies like those by Koohmareh et al. (2014) have synthesized copolymers using derivatives of 1-(4-Bromophenyl)ethanone, demonstrating their solubility and optical characteristics, which can have various applications in materials science (Koohmareh et al., 2014).

Pharmaceutical Intermediate Synthesis

Propriétés

IUPAC Name |

1-(4-bromophenyl)-2-pyridin-2-ylsulfanylethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrNOS/c14-11-6-4-10(5-7-11)12(16)9-17-13-3-1-2-8-15-13/h1-8H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUGVDLUPWKIBQU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)SCC(=O)C2=CC=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrNOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Bromophenyl)-2-(pyridin-2-ylthio)ethanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2-Fluorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1269256.png)

![4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde](/img/structure/B1269258.png)

![3-Ethoxy-4-[(2-methylbenzyl)oxy]benzaldehyde](/img/structure/B1269259.png)

![2-[(2-Fluorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1269261.png)

![2-Amino-7-chloro-5-oxo-5h-chromeno[2,3-b]pyridine-3-carbonitrile](/img/structure/B1269271.png)